tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate is a chemical compound with significant interest in various fields of scientific research. It is known for its unique structure, which includes a tert-butyl carbamate group attached to a pyrrolidine ring substituted with a 3-fluorophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
The synthesis of tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the 3-fluorophenyl group. The final step involves the attachment of the tert-butyl carbamate group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and the fluorophenyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the pyrrolidine and fluorophenyl groups.
N-Boc-protected anilines: These compounds also contain a tert-butyl carbamate group but are attached to aniline derivatives instead of pyrrolidine.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: This compound has a similar carbamate group but different substituents on the aromatic ring .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C15H21FN2O2 |
---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
ZLFBUCKGGYNPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)F |
Origin of Product |
United States |
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